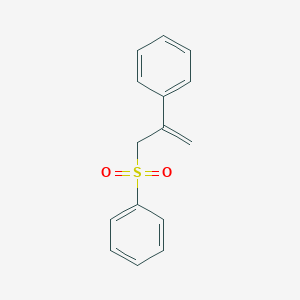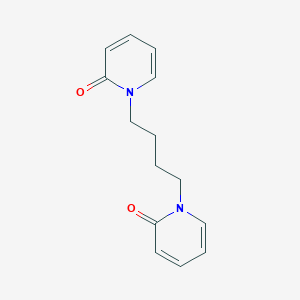
1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of two pyridinone rings connected by a butyl chain. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one typically involves multicomponent reactions, which are efficient and reduce waste. One common method is the Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions usually include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the type of reaction but often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
科学研究应用
1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of various chemical products and materials.
作用机制
The mechanism of action of 1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar pyridinone structure and exhibit diverse biological activities.
Indole Derivatives: These compounds also have a heterocyclic structure and are known for their wide range of biological activities.
Uniqueness
1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets
属性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29g/mol |
IUPAC 名称 |
1-[4-(2-oxopyridin-1-yl)butyl]pyridin-2-one |
InChI |
InChI=1S/C14H16N2O2/c17-13-7-1-3-9-15(13)11-5-6-12-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2 |
InChI 键 |
NLBZLRVVXCYZOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C=C1)CCCCN2C=CC=CC2=O |
规范 SMILES |
C1=CC(=O)N(C=C1)CCCCN2C=CC=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


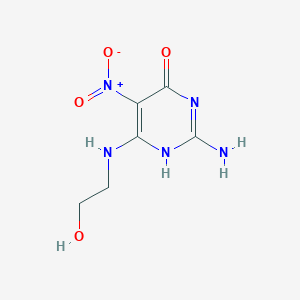
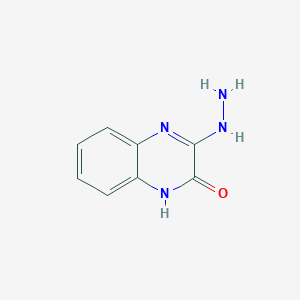
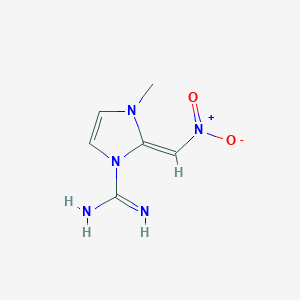

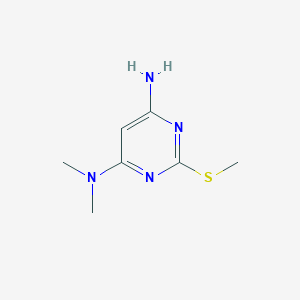
![ethyl 1,2-dimethyl-4-{[(methylamino)carbothioyl]amino}-1H-imidazole-5-carboxylate](/img/structure/B372180.png)
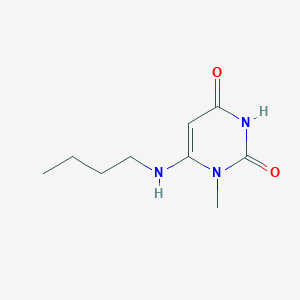
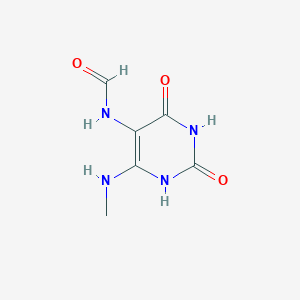
![Ethyl methyl[6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]carbamate](/img/structure/B372183.png)
![1-Chloro-2-[(4-methylphenyl)sulfonyl]indane](/img/structure/B372189.png)
![5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B372190.png)
![9λ6,18λ6-dithiapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene 9,9,18,18-tetraoxide](/img/structure/B372192.png)

